Aluminum hypophosphite

Thermal degradation Char formation Polyamide 6

Aluminum hypophosphite (Al(H₂PO₂)₃, CAS 7784-22-7) is a halogen-free flame retardant delivering matrix-specific fire performance where other phosphinates fail. In PP, it uniquely achieves UL-94 V-2 with a 79% PHRR reduction, while AlPi fails UL-94. In PA6, it promotes antidripping char to meet V-0 specifications, outperforming MgHP. For PU systems, a 5:1 APP/AHP synergist yields an LOI of 35.1%. Specify this compound for automotive interiors, electrical connectors, and conveyor belts requiring high thermal stability and wear resistance. Modified grades (T_id ≥310°C) are available for high-temperature PA66/PPS processing.

Molecular Formula AlH3O6P3+3
Molecular Weight 218.92 g/mol
CAS No. 7784-22-7
Cat. No. B1140982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum hypophosphite
CAS7784-22-7
SynonymsAluminum hypophosphite; Phosphinic acid aluminum salt
Molecular FormulaAlH3O6P3+3
Molecular Weight218.92 g/mol
Structural Identifiers
SMILESOP=O.OP=O.OP=O.[Al+3]
InChIInChI=1S/Al.3HO2P/c;3*1-3-2/h;3*(H,1,2)/q+3;;;
InChIKeyMTJUVXNNYAOALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2.5 kg / 10 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Hypophosphite (CAS 7784-22-7): Technical Baseline for Procurement and Scientific Selection


Aluminum hypophosphite (Al(H₂PO₂)₃; CAS 7784-22-7; also referred to as aluminum phosphinate) is a halogen-free inorganic phosphorus flame retardant with a phosphorus content of approximately 31–32% by weight . It is supplied as a fine white crystalline powder that is insoluble in water but soluble in alkaline and acidic media [1]. In polymer processing, it functions primarily through gas-phase flame inhibition—releasing PO· radicals, PH₃, and H₃PO₂ upon thermal decomposition—combined with condensed-phase char promotion [2]. Its characteristic initial decomposition temperature (T_id) of approximately 280–310°C (depending on particle engineering and purity grade) positions it for use in thermoplastics processed below 300°C, including polypropylene, polyamide 6, thermoplastic polyurethane, and unsaturated polyester resins [3].

Why In-Class Phosphorus Flame Retardants Cannot Substitute for Aluminum Hypophosphite: The Quantitative Basis for Selection


Aluminum hypophosphite (AHP) is frequently grouped with other phosphorus-based flame retardants such as aluminum diethylphosphinate (ADP/AlPi), alkyl-substituted aluminum phosphinates (e.g., APBu), and aluminum methyl methane phosphonate (AlPo). However, these compounds differ markedly in thermal decomposition kinetics, phosphorus oxidation state (+1 for AHP versus +3 for phosphites), and the resulting flame-retardant efficacy in specific polymer matrices [1]. For example, AHP decomposes earlier than MgHP, promoting char formation in PA6 and achieving a UL-94 V-0 rating at 25 wt% loading in polystyrene—a performance not replicated by MgHP [2][3]. In PP composites, AHP achieves a UL-94 V-2 rating and a peak heat release rate reduction of 79% relative to neat PP, whereas AlPi fails the UL-94 vertical burning test entirely in the same matrix due to mismatched thermal degradation temperatures [4]. In rubber composites, ADP delivers a higher LOI (28.5%) than AHP, but AHP causes 15% less abrasion loss, making it preferable in wear-sensitive applications . These matrix-dependent, quantifiable performance gaps preclude generic substitution and require evidence-based selection.

Aluminum Hypophosphite: Head-to-Head Comparative Evidence Guide for Scientific and Procurement Decisions


Thermal Decomposition Behavior: Aluminum Hypophosphite (AHP) vs. Magnesium Hypophosphite (MgHP) in Polyamide 6

In polyamide 6 (PA6) composites, aluminum hypophosphite (AlHP) undergoes rapid decomposition at a lower temperature than magnesium hypophosphite (MgHP), promoting early thermal degradation of the polymer matrix and yielding more homogeneous and compact char residue [1]. This behavior directly correlates with improved flame retardance and antidripping performance: AlHP contributed both good flame retardance and antidripping ability for PA6, whereas MgHP did not achieve equivalent performance [1].

Thermal degradation Char formation Polyamide 6 Hypophosphite comparison

Flame Retardancy in Polypropylene: Aluminum Hypophosphite (AlHPi) vs. Aluminum Diethylphosphinate (AlPi) vs. Aluminum Methyl Methane Phosphonate (AlPo)

A systematic comparative study in polypropylene (PP) evaluated three organophosphorus flame retardants at equivalent loading: AlHPi (31% P), AlPi (23% P), and AlPo (26% P). The PP/AlPi composite failed the UL-94 vertical burning test, while PP/AlHPi achieved a V-2 rating and PP/AlPo achieved a V-0 rating [1]. Cone calorimetry revealed that PP/AlHPi reduced peak heat release rate (PHRR) from 1274 kW/m² (neat PP) to 267 kW/m²—a 79% reduction, substantially outperforming PP/AlPi (622 kW/m²; 51% reduction) and approaching PP/AlPo (252 kW/m²; 80% reduction) [1]. For total heat release (THR), PP/AlHPi reduced the value from 487 MJ/m² to 212 MJ/m² (56% reduction), compared to PP/AlPi at 405 MJ/m² (17% reduction) and PP/AlPo at 183 MJ/m² (62% reduction) [1].

Polypropylene UL-94 Cone calorimetry Phosphorus flame retardant comparison

Abrasion Resistance Trade-Off: Aluminum Hypophosphite (ALHP) vs. Aluminum Diethylphosphinate (ADP) in NR/BR Rubber Composites

In natural rubber/butadiene rubber (NR/BR) composites, both ADP and ALHP were evaluated at 45 phr loading. ADP increased the limiting oxygen index (LOI) from 22% to 28.5%, whereas the LOI improvement for ALHP was less pronounced . However, ALHP demonstrated a significantly smaller adverse impact on abrasion resistance: abrasion loss increased by 85% with ALHP at 45 phr, compared to a 100% increase with ADP at the same loading .

Rubber composites Abrasion resistance Natural rubber Butadiene rubber LOI

Gas-Phase Flame Retardant Mechanism in PBT: Aluminum Hypophosphite (AHP) vs. Aluminum Diethylphosphinate (AIPi)

Pyrolysis-vacuum ultraviolet photoionization time-of-flight mass spectrometry (PY-PI-TOFMS) revealed distinct gas-phase flame retardant mechanisms for AHP and AIPi in polybutylene terephthalate (PBT) composites at 10 wt% loading [1]. AHP decomposes to release PH₃, H₃PO₂, and P₄ species, which act as flame inhibitors in the gas phase [1]. In contrast, AIPi generates phosphorus-containing compounds and phosphorus radicals that are more effective flame inhibitors, resulting in better overall gas-phase flame retardant efficacy in PBT as concluded from combustion tests [1]. Thermogravimetric analysis confirmed that the pyrolysis behaviors align with the differential combustion performance [1].

PBT Gas-phase mechanism Pyrolysis Flame inhibition

Synergistic Efficiency with Ammonium Polyphosphate (APP) in Polyurethane: LOI Enhancement Quantified

In bio-based polyurethane sealants (FRPUS), the combination of ammonium polyphosphate (APP) and aluminum hypophosphite (AHP) at a mass ratio of 5:1 produced a limiting oxygen index (LOI) of 35.1% . This value represents a substantial improvement over the baseline polyurethane (LOI ~20–22%) and demonstrates that AHP enhances the thermal stability and char yield of the APP-containing system . Cone calorimeter testing at this ratio also reduced peak heat release rate (PHRR), total heat release (THR), smoke production rate (SPR), and total smoke production (TSP) .

Polyurethane Synergistic flame retardant APP/AHP system LOI

Thermal Stability Enhancement: Modified Aluminum Hypophosphite vs. Standard Grade in High-Temperature Engineering Plastics

Special-process modified aluminum hypophosphite (e.g., Taixing HT-220 series) achieves an initial decomposition temperature (TGA 1% weight loss) of ≥310°C, compared to approximately 280°C for standard-grade AHP [1]. This 30°C improvement enables stable processing in PA66 (processing temperature 280–300°C) and PPS (300–350°C) without premature decomposition, flame retardant failure, or void formation [1]. Additionally, the modified grade exhibits reduced water solubility (0.02 g/100mL at 25°C vs. 0.05 g/100mL for standard grade), minimizing migration in humid environments [1].

Thermal stability High-temperature processing PA66 PPS

Validated Application Scenarios for Aluminum Hypophosphite Based on Comparative Evidence


Polypropylene (PP) Flame Retardancy: Achieving UL-94 V-2 with High PHRR Suppression

In polypropylene formulations where aluminum methyl methane phosphonate (AlPo) is cost-prohibitive but effective flame retardancy is required, aluminum hypophosphite (AlHPi) offers a validated technical solution. Comparative data show that PP/AlHPi achieves UL-94 V-2 and reduces peak heat release rate (PHRR) by 79% (from 1274 kW/m² to 267 kW/m²), significantly outperforming aluminum diethylphosphinate (AlPi), which fails UL-94 and reduces PHRR by only 51% [1]. This makes AlHPi the preferred intermediate-cost selection for PP applications requiring V-2 classification with high PHRR suppression, such as automotive interior components, appliance housings, and electrical enclosures [1].

Polyamide 6 (PA6): Char-Forming and Antidripping Performance

In PA6 formulations requiring both flame retardancy and antidripping behavior, aluminum hypophosphite (AlHP) is demonstrably superior to magnesium hypophosphite (MgHP). TGA and SEM/XPS analyses confirm that AlHP decomposes earlier, promotes homogeneous and compact char formation, and effectively suppresses melt dripping, whereas MgHP fails to achieve equivalent performance [2]. This validated performance supports the selection of AlHP for PA6-based electrical connectors, circuit breaker components, and structural parts where UL-94 V-0 rating and antidripping are mandatory specifications [2].

NR/BR Rubber Composites: Balanced Flame Retardancy and Abrasion Resistance

In natural rubber/butadiene rubber (NR/BR) composites used in conveyor belts, industrial footwear, and vibration-damping components, aluminum hypophosphite (ALHP) provides a quantifiable trade-off advantage over aluminum diethylphosphinate (ADP). At 45 phr loading, ALHP increases abrasion loss by 85% compared to a 100% increase with ADP—a 15-percentage-point improvement in abrasion resistance retention . Although ADP delivers a higher LOI (28.5% vs. ALHP), the superior wear performance of ALHP makes it the appropriate selection for applications where mechanical durability is co-equal with flame retardancy requirements .

Polyurethane Sealants and Foams: Synergistic APP/AHP System for High LOI

For castor oil-based polyurethane sealants, rigid foams, and elastomers requiring high limiting oxygen index (LOI) values, the synergistic combination of ammonium polyphosphate (APP) and aluminum hypophosphite (AHP) at a 5:1 mass ratio delivers a validated LOI of 35.1% . This system also reduces peak heat release rate, total heat release, smoke production rate, and total smoke production in cone calorimeter testing . Formulators can confidently specify this APP/AHP ratio for applications in building sealants, insulation foams, and automotive acoustic materials where enhanced flame retardancy is required without halogenated additives .

High-Temperature Engineering Plastics (PA66, PPS): Modified AHP Grade Required

For polyamide 66 (PA66) and polyphenylene sulfide (PPS) processed at 280–350°C, standard-grade aluminum hypophosphite (T_id ~280°C) is technically unsuitable due to premature decomposition, flame retardant failure, and void formation [3]. Modified AHP grades with initial decomposition temperature ≥310°C and reduced water solubility (0.02 g/100mL) are required for these applications [3]. Procurement specifications for PA66-based automotive under-hood components, electrical connectors, and PPS-based high-temperature housings must explicitly require modified AHP grades to ensure processing stability and long-term flame retardant efficacy [3].

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